Oxatomid

Übersicht

Beschreibung

Oxatomide, sold under the brand name Tinset among others, is an antihistamine of the diphenylmethylpiperazine family . It is marketed in Europe, Japan, and a number of other countries . It was discovered at Janssen Pharmaceutica in 1975 . Oxatomide lacks any anticholinergic effects . In addition to its H1 receptor antagonism, it also possesses antiserotonergic activity similarly to hydroxyzine .

Synthesis Analysis

The synthesis of Oxatomide involves the reaction of 2-Benzimidazolinone with isopropenyl acetate leading to the singly protected imidazolone derivative . Alkylation of this with 3-chloro-1-bromopropane affords the functionalized derivative . Alkylation of the monobenzhydryl derivative of piperazine with 3 gives oxatomide, after hydrolytic removal of the protecting group .

Molecular Structure Analysis

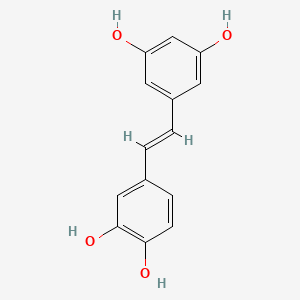

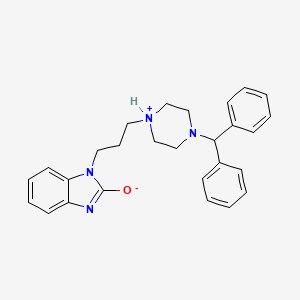

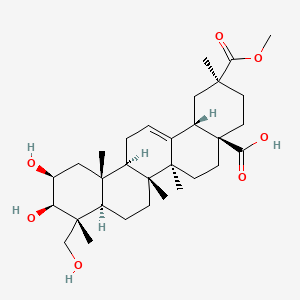

Oxatomide is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one substituted by a 3-[4-(diphenylmethyl)piperazin-1-yl]propyl group at position 1 . The molecular formula of Oxatomide is C27H30N4O .

Chemical Reactions Analysis

Oxatomide has been found to decrease reactive oxygen species (ROS) generation presumably by inhibiting the neutrophil oxygen metabolism . It also has the ability to scavenge H2O2 and OH .

Physical And Chemical Properties Analysis

Oxatomide has a molecular weight of 426.6 g/mol . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

Antagonistische Aktivität

Oxatomid wurde auf seine antagonistische Aktivität untersucht. Es wurde festgestellt, dass es die HI-Aktivität dosisabhängig, aber nicht kompetitiv antagonisiert . Dies bedeutet, dass es die Wirkung bestimmter Substanzen oder Bedingungen hemmen kann, was in verschiedenen medizinischen und Forschungsanwendungen nützlich sein kann .

Histaminfreisetzung und -abbau

Eine weitere wichtige Anwendung von this compound sind seine Auswirkungen auf die evozierte Histaminfreisetzung und die Histamin-N-Methyltransferase-Aktivität in der Haut . Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit Hauterkrankungen und Allergien eingesetzt werden könnte, bei denen die Kontrolle der Histaminfreisetzung und des -abbaus entscheidend ist .

H1-Antihistaminikum

This compound ist ein neues H1-Rezeptor-Antagonist . Dies bedeutet, dass es die Wirkung von Histamin am H1-Rezeptor blockieren kann, was dazu beitragen kann, die Symptome allergischer Reaktionen zu lindern. Daher wird es zur symptomatischen Behandlung von allergischer Rhinitis, Konjunktivitis, Urtikaria und anderen auf Antihistaminika ansprechenden Erkrankungen vermarktet .

Allergische Rhinitis und Konjunktivitis

Als H1-Antihistaminikum wird this compound zur symptomatischen Behandlung von allergischer Rhinitis und Konjunktivitis eingesetzt . Dies sind häufige Erkrankungen, die durch eine Überreaktion des Immunsystems auf Allergene verursacht werden, und this compound kann helfen, die Symptome zu lindern, indem es die Wirkung von Histamin blockiert .

Urtikaria

This compound wird auch zur Behandlung von Urtikaria eingesetzt , eine Erkrankung, die durch rote, juckende Quaddeln auf der Haut gekennzeichnet ist. Durch Blockierung der Wirkung von Histamin kann this compound dazu beitragen, den Juckreiz und die Entzündung zu reduzieren, die mit Urtikaria einhergehen .

Mastzell- und Basophilen-Mediatorfreisetzung

Die therapeutische Wirkung von this compound wird durch die Blockade des Histamin-H1-Rezeptors und die Hemmung der Freisetzung sowohl von vorgebildeten Mediatoren wie Histamin als auch von neu synthetisierten Mediatoren wie Leukotrienen und Prostaglandinen aus Mastzellen und Basophilen vermittelt . Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit der Immunantwort und Entzündung eingesetzt werden könnte, bei denen die Kontrolle der Freisetzung dieser Mediatoren wichtig ist .

Wirkmechanismus

Target of Action

Oxatomide primarily targets the H1-histamine receptor . This receptor plays a crucial role in the body’s immune response to allergens, and its activation leads to symptoms associated with allergic reactions.

Mode of Action

Oxatomide acts as an antagonist to the H1-histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering an allergic response . Additionally, Oxatomide has been found to inhibit mast cell degranulation , a process that releases histamine and other inflammatory mediators into the body .

Biochemical Pathways

Oxatomide affects the biochemical pathways associated with allergic reactions. It inhibits the high affinity IgE receptor-activated signal transduction pathways in rat basophilic leukemia cells, playing a role in protein tyrosine hyperphosphorylation and inhibition of extracellular calcium influx . This disruption of calcium influx is thought to inhibit the release of histamine and other inflammatory mediators from mast cells .

Pharmacokinetics

It is known that oxatomide is highly bound to plasma proteins in human blood . In experimental animals, the drug is widely distributed, with the highest drug concentrations occurring in the liver, lung, and pancreas .

Result of Action

The molecular and cellular effects of Oxatomide’s action primarily involve the inhibition of histamine release and the prevention of the effects of exogenous histamine . This results in a reduction of allergic symptoms, as histamine is a key mediator of these responses. Oxatomide also shows some atropine-like activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAINIUMDFURPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045181 | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60607-34-3 | |

| Record name | Oxatomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxatomide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxatomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxatomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxatomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXATOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxatomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)

![4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1677771.png)

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)